An In-depth Technical Guide to 6-Ethoxy-2-naphthaleneboronic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Ethoxy-2-naphthaleneboronic acid: Synthesis, Properties, and Applications
Introduction
6-Ethoxy-2-naphthaleneboronic acid (CAS No: 352525-98-5) is a specialized aryl boronic acid that has emerged as a crucial building block in modern organic synthesis.[1][2] Its rigid naphthalene core, functionalized with an electron-donating ethoxy group, imparts unique electronic and steric properties that are highly valued by researchers. This guide provides an in-depth exploration of its synthesis, physicochemical and chemical properties, and its significant applications, particularly for professionals in drug discovery and materials science. The compound is primarily recognized for its role as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of carbon-carbon bond formation.[1][3] This reaction enables the construction of complex molecular architectures, making 6-Ethoxy-2-naphthaleneboronic acid an indispensable tool for synthesizing novel pharmaceutical intermediates and advanced organic electronic materials.[1][4]
Synthesis and Mechanism
The synthesis of 6-Ethoxy-2-naphthaleneboronic acid is a multi-step process that demands careful control of reaction conditions, particularly the use of anhydrous solvents and low temperatures due to the involvement of highly reactive organometallic intermediates. The most common and logical synthetic strategy begins with a readily available precursor, 2-naphthol, and proceeds through bromination, etherification, and finally, a lithium-halogen exchange followed by borylation.
Overall Synthetic Workflow
The transformation from the starting material to the final product involves three key stages:
-
Regioselective Bromination: Introduction of a bromine atom at the C6 position of 2-naphthol.
-
Williamson Ether Synthesis: Ethylation of the hydroxyl group to form the ethoxy moiety.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid via an organolithium intermediate.
Caption: Synthetic pathway for 6-Ethoxy-2-naphthaleneboronic acid.
Detailed Experimental Protocol: Borylation of 6-Bromo-2-ethoxynaphthalene
This protocol is adapted from a standard, well-established procedure for the synthesis of analogous naphthaleneboronic acids.[5] It represents the final and most critical step in the synthetic sequence.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will be quenched instantly by protic sources, such as water. Therefore, all glassware must be flame-dried, and all solvents must be rigorously anhydrous.
-
Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction of the aryllithium intermediate are highly exothermic. Performing the reaction at dry ice/acetone bath temperatures is critical to prevent side reactions, such as decomposition of the organolithium species or reaction with the solvent (THF).
-
Choice of Reagents:
-
n-Butyllithium (n-BuLi): A powerful and commercially available organolithium reagent ideal for performing lithium-halogen exchange on aryl bromides.
-
Triisopropyl borate (B(O-iPr)₃): An electrophilic boron source. The bulky isopropoxy groups help moderate its reactivity.
-
Aqueous HCl: Used during the workup to hydrolyze the initially formed boronate ester to the desired boronic acid and to quench any remaining organolithium reagent.
-
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), a solution of 6-bromo-2-ethoxynaphthalene (1 equivalent) is prepared in anhydrous tetrahydrofuran (THF).
-
Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for an additional 1.5 hours to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate (2 equivalents) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred for another 30 minutes at this temperature.
-
Warming: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature while stirring for approximately 3 hours.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the addition of 2 M hydrochloric acid (HCl) and stirred vigorously at room temperature for 2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction and Purification: The organic layer is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude solid is purified, typically by recrystallization or washing with a non-polar solvent like dichloromethane, to yield 6-Ethoxy-2-naphthaleneboronic acid as a solid.[5]
Physicochemical Properties
The physical and chemical properties of 6-Ethoxy-2-naphthaleneboronic acid are summarized below. It is typically supplied as a white to off-white crystalline powder.[3] It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may affect properties like melting point.[6]
| Property | Value | Reference(s) |
| CAS Number | 352525-98-5 | [2][6] |
| Molecular Formula | C₁₂H₁₃BO₃ | [1][2][6] |
| Molecular Weight | 216.04 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 252-255 °C | [1][7] |
| Boiling Point | 423.2±37.0 °C (Predicted) | [7] |
| Density | 1.20±0.1 g/cm³ (Predicted) | [7] |
| Storage Conditions | Store at 2-8°C or Room Temperature, sealed in a dry, dark place. | [1][2][7] |
| Solubility | Insoluble in water; soluble in solvents like chloroform and methanol. | [8] |
Chemical Properties and Reactivity
The Suzuki-Miyaura Cross-Coupling Reaction
The paramount chemical utility of 6-Ethoxy-2-naphthaleneboronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][3] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[9][10] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the generation of non-toxic boron-based byproducts.[9][11]
The reaction couples the 2-naphthyl group of the boronic acid with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.[10]
Catalytic Cycle Mechanism:
The widely accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle consisting of three primary steps:[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond (where R is typically an aryl, vinyl, or alkyl group and X is I, Br, or OTf) to form a Pd(II) complex.[10][12] The reactivity order for the halide is generally I > Br > OTf >> Cl.[12]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers the ethoxynaphthyl group to the Pd(II) center, displacing the halide and forming a new organopalladium(II) intermediate. This is often the rate-determining step.[4][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications
The utility of 6-Ethoxy-2-naphthaleneboronic acid as a synthetic intermediate is broad, with significant impact in both life sciences and materials science.
-
Drug Discovery and Medicinal Chemistry: The naphthalene scaffold is a "privileged structure" found in numerous biologically active compounds. This boronic acid serves as a key intermediate for synthesizing potential drug candidates.[1][4] By coupling it with various heterocyclic halides, medicinal chemists can rapidly generate libraries of novel compounds for screening against therapeutic targets like kinases, which are crucial in cancer therapy.[1][4][]
-
Materials Science: The extended π-conjugated system of the naphthalene core makes this compound an excellent building block for organic electronic materials.[1] It is used in the synthesis of molecules for Organic Light-Emitting Diodes (OLEDs), where the electronic properties of the final material can be fine-tuned by the choice of coupling partners.[1][4]
-
Fluorescent Probes and Sensors: The inherent fluorescence of the naphthalene moiety can be harnessed. Derivatives synthesized from 6-Ethoxy-2-naphthaleneboronic acid are explored for use as fluorescent probes for biological imaging and as chemical sensors for detecting pollutants.[3]
Safety and Handling
As with any laboratory chemical, 6-Ethoxy-2-naphthaleneboronic acid should be handled with appropriate care in a well-ventilated area, such as a fume hood.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15] It may also be harmful if swallowed.[16][17]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[8][18] Avoid breathing dust and ensure hands are washed thoroughly after handling.[18][19]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[18]
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[16][18]
Conclusion
6-Ethoxy-2-naphthaleneboronic acid is a high-value synthetic intermediate whose importance is intrinsically linked to the power and versatility of the Suzuki-Miyaura cross-coupling reaction. Its well-defined structure allows for the precise introduction of the 6-ethoxynaphthyl moiety into a vast range of molecules. This capability has cemented its role as an essential tool for researchers in drug development, enabling the creation of complex pharmaceuticals, and for scientists in materials science, facilitating the design of novel organic materials with tailored electronic and photophysical properties. A thorough understanding of its synthesis, properties, and reactivity is key to leveraging its full potential in advancing these fields.
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